molecular formula C17H22O12 B4989744 Hexamethyl cyclopentane-1,1,2,2,4,4-hexacarboxylate

Hexamethyl cyclopentane-1,1,2,2,4,4-hexacarboxylate

Cat. No.: B4989744
M. Wt: 418.3 g/mol
InChI Key: VREUXNCFEHNPEB-UHFFFAOYSA-N
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Description

Hexamethyl cyclopentane-1,1,2,2,4,4-hexacarboxylate is a complex organic compound characterized by its unique structure, which includes six methyl groups and six carboxylate groups attached to a cyclopentane ring.

Preparation Methods

The synthesis of hexamethyl cyclopentane-1,1,2,2,4,4-hexacarboxylate typically involves multi-step organic reactions. One common synthetic route includes the esterification of cyclopentane derivatives with methanol in the presence of a strong acid catalyst. Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of solvents, are optimized to achieve the desired product .

Chemical Reactions Analysis

Hexamethyl cyclopentane-1,1,2,2,4,4-hexacarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylate groups to alcohols.

    Substitution: The methyl groups can undergo substitution reactions with halogens or other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Hexamethyl cyclopentane-1,1,2,2,4,4-hexacarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which hexamethyl cyclopentane-1,1,2,2,4,4-hexacarboxylate exerts its effects involves interactions with specific molecular targets. The carboxylate groups can form hydrogen bonds with various biological molecules, influencing their activity. The pathways involved in these interactions are complex and depend on the specific application and context .

Comparison with Similar Compounds

Hexamethyl cyclopentane-1,1,2,2,4,4-hexacarboxylate can be compared with other similar compounds, such as:

    Hexamethyl benzene: Lacks carboxylate groups, making it less reactive in certain chemical reactions.

    Cyclopentane-1,1,2,2,4,4-hexacarboxylate: Lacks methyl groups, affecting its physical and chemical properties.

Properties

IUPAC Name

hexamethyl cyclopentane-1,1,2,2,4,4-hexacarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O12/c1-24-9(18)15(10(19)25-2)7-16(11(20)26-3,12(21)27-4)17(8-15,13(22)28-5)14(23)29-6/h7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREUXNCFEHNPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C(C1)(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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